2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile is a heterocyclic compound that contains both fluorine and nitrogen atoms. The presence of the difluoromethyl group and the nitro group in the pyridine ring makes this compound particularly interesting for various chemical and pharmaceutical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable pyridine precursor using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of metal catalysts, such as copper or palladium complexes, can enhance the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile can undergo various types of chemical reactions, including:
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.
Coupling Reactions: Aryl or alkyl halides, transition metal catalysts like palladium or copper.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyridines: Formed by nucleophilic substitution reactions.
Coupled products: Formed by cross-coupling reactions.
Scientific Research Applications
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-carboxamide: Contains a carboxamide group instead of an acetonitrile group.
Uniqueness
2-(Difluoromethyl)-3-methyl-4-nitropyridine-5-acetonitrile is unique due to the presence of both the difluoromethyl and nitro groups, which impart distinct chemical properties and reactivity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group provides opportunities for redox chemistry .
Properties
Molecular Formula |
C9H7F2N3O2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)-5-methyl-4-nitropyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C9H7F2N3O2/c1-5-7(9(10)11)13-4-6(2-3-12)8(5)14(15)16/h4,9H,2H2,1H3 |
InChI Key |
XUWMJXYCWXIWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1C(F)F)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.